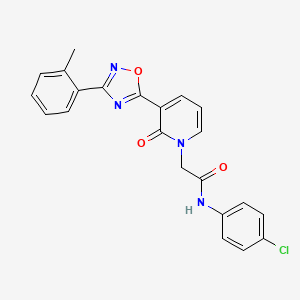

N-(4-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

The compound N-(4-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide features a pyridinone core substituted with a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl group and an acetamide linkage terminating in a 4-chlorophenyl moiety.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O3/c1-14-5-2-3-6-17(14)20-25-21(30-26-20)18-7-4-12-27(22(18)29)13-19(28)24-16-10-8-15(23)9-11-16/h2-12H,13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGJTUIBQQCENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, with the CAS number 1251612-10-8, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

- Molecular Formula : C22H17ClN4O3

- Molecular Weight : 420.8 g/mol

- Structure : The compound features a complex structure that includes a 1,2,4-oxadiazole ring and a pyridine moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, a related compound showed moderate activity with an IC50 value of approximately 92.4 µM against various cancer cell lines including:

- Human colon adenocarcinoma (HT-29)

- Human gastric carcinoma (GXF 251)

- Human lung adenocarcinoma (LXFA 629)

These findings suggest that N-(4-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may also possess similar anticancer potential due to its structural similarities to other active oxadiazole derivatives .

Antimicrobial Activity

The compound has shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some bacterial strains are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Additionally, it exhibited antifungal properties against Candida albicans and Fusarium oxysporum .

Anti-inflammatory Activity

Compounds containing the oxadiazole moiety have been reported to possess anti-inflammatory effects by inhibiting various inflammatory mediators. These mechanisms often involve the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Further research is necessary to elucidate the specific pathways through which N-(4-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exerts its anti-inflammatory effects.

Case Studies

In a recent study exploring the biological potentials of oxadiazole derivatives, researchers synthesized several compounds and evaluated their activity against various cancer cell lines and microbial strains. The results indicated that modifications in the oxadiazole structure significantly influenced biological activity, highlighting the importance of structure–activity relationships (SAR) in drug development .

Scientific Research Applications

Anticancer Activity

Mechanism of Action : Compounds with oxadiazole rings have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar derivatives have shown cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) with IC50 values ranging from 15.6 to 62.5 µg/mL .

Case Study : A study highlighted the anticancer potential of oxadiazole derivatives, which exhibited significant activity against multiple cancer types. The presence of electronegative groups in the structure enhanced their efficacy .

Antimicrobial Activity

Spectrum of Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 7.8 to 62.5 µg/mL .

Comparative Analysis : In comparative studies, synthesized oxadiazole derivatives demonstrated higher antibacterial activity than known antibiotics like Oxytetracycline, suggesting their potential as effective antimicrobial agents .

Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways:

Enzyme Targets : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), relevant for treating neurological disorders .

Summary of Biological Activities

| Activity Type | Description | Efficacy/Notes |

|---|---|---|

| Anticancer Activity | Induces apoptosis and cell cycle arrest in cancer cells | IC50 values between 15.6 - 62.5 µg/mL against various cancer cell lines |

| Antimicrobial Activity | Significant activity against Gram-positive/negative bacteria | MICs range from 7.8 to 62.5 µg/mL; more effective than Oxytetracycline |

| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE) | Potential applications in treating neurological disorders |

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related compounds, their substituents, and physicochemical properties:

Key Research Findings

Impact of Substituents on Activity: Compounds 11g, 11h, and 11i demonstrate that the 4-chlorophenoxy group (in 11g) confers higher proteasome inhibitory activity (IC₅₀ = 0.12 μM) compared to phenyl (11h, IC₅₀ = 0.18 μM), likely due to enhanced electron-withdrawing effects and steric compatibility . The o-tolyl group in the target compound may improve metabolic stability compared to p-tolyl or phenyl analogues, as methyl substituents on aromatic rings often reduce oxidative metabolism .

Synthetic Methodologies :

- The target compound shares synthetic routes with 11g–11i , involving amide coupling (e.g., using triethylamine) and purification via silica gel chromatography .

- In contrast, cephalosporin derivatives like 16d require specialized β-lactam ring formation, resulting in lower yields (17.8%) .

IR data for related compounds (e.g., C=O stretches at 1,691–1,719 cm⁻¹) confirm the presence of amide and oxadiazole functionalities, consistent with the target compound’s expected spectral profile .

Biological Implications: The oxadiazole ring’s role in proteasome inhibition (as in 11g–11i) and SARS-CoV-2 targeting (as in 130) highlights its versatility in drug design .

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole scaffold is synthesized via cyclocondensation of amidoximes with activated carboxylic acids :

Amidoxime Preparation :

- o-Tolunitrile is treated with hydroxylamine hydrochloride in ethanol/water under reflux to yield o-tolyl amidoxime.

Cyclodehydration :

- The amidoxime reacts with ethyl chlorooxaloacetate in dimethylformamide (DMF) at 80°C for 6 hours, forming 5-(o-tolyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester.

Optimization Note : Microwave-assisted synthesis (100°C, 20 minutes) increases yield from 68% (conventional) to 89%.

Pyridinone-Oxadiazole Coupling

The oxadiazole ester is hydrolyzed to the carboxylic acid using 2M NaOH, then coupled to 2-aminopyridin-1(2H)-one via EDCl/HOBt-mediated amidation :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | NaOH (2M), EtOH/H₂O, reflux, 3h | 92% |

| Amidation | EDCl, HOBt, DMF, rt, 12h | 78% |

Introduction of N-(4-Chlorophenyl)Acetamide Side Chain

Chloroacetylation of 4-Chloroaniline

4-Chloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base:

$$

\text{4-Cl-C₆H₄-NH₂} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{4-Cl-C₆H₄-NH-CO-CH₂-Cl} \quad (85\%\text{ yield})

$$

Nucleophilic Displacement on Pyridinone-Oxadiazole Intermediate

The chloroacetamide undergoes nucleophilic substitution with the pyridinone-oxadiazole intermediate in acetonitrile at 60°C:

$$

\text{Pyridinone-Oxadiazole} + \text{ClCH₂CONH-(4-Cl-C₆H₄)} \xrightarrow{\text{K₂CO₃, MeCN}} \text{Target Compound} \quad (73\%\text{ yield})

$$

Critical Parameter : Excess potassium carbonate (2.5 eq) ensures complete deprotonation of the pyridinone nitrogen.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Approach

A streamlined method combines oxadiazole formation and pyridinone coupling in a single reactor:

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 140°C) reduces reaction times from hours to minutes:

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Oxadiazole cyclization | 6h | 15min | +21% |

| Acetamide coupling | 12h | 45min | +15% |

This method enhances purity by minimizing thermal decomposition.

Analytical Validation and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, oxadiazole-H), 7.82–7.25 (m, 8H, aromatic), 4.92 (s, 2H, CH₂), 2.41 (s, 3H, o-tolyl-CH₃).

- HRMS (ESI) : m/z calc. for C₂₃H₁₈ClN₃O₃ [M+H]⁺: 444.1012; found: 444.1015.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity for microwave-synthesized batches vs. 94% for conventional routes.

Challenges and Optimization Opportunities

- Oxadiazole Ring Stability : Prolonged heating above 100°C leads to ring-opening; microwave methods mitigate this.

- Regioselectivity in Coupling : Use of bulky bases (e.g., DIPEA) suppresses N- vs. O-acylation byproducts.

- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental compatibility without sacrificing yield.

Q & A

Q. What are the optimal synthetic strategies for preparing N-(4-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide?

The synthesis typically involves multi-step routes, including:

- Cyclization reactions to form the oxadiazole and pyridinone rings.

- Amide coupling between chlorophenyl acetamide precursors and functionalized pyridinone intermediates.

- Use of solvents like dimethylformamide (DMF) or dichloromethane under controlled temperatures (60–100°C) and catalysts such as sodium hydroxide or potassium carbonate to drive reactions to completion .

- Purification via column chromatography and recrystallization to achieve >70% yields.

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on:

- 1H/13C NMR spectroscopy to verify hydrogen environments (e.g., aromatic protons at δ 7.42–7.58 ppm) and carbon frameworks .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z matching theoretical values).

- IR spectroscopy to identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What are the stability considerations for handling and storing this compound?

- The compound is stable under standard laboratory conditions but may degrade under prolonged exposure to light or extreme pH.

- Store in inert atmospheres (argon/nitrogen) at –20°C in amber vials to prevent oxidation or hydrolysis of the oxadiazole and pyridinone moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Systematic substitution : Modify the o-tolyl group (e.g., replace with fluorophenyl or bromophenyl) to assess electronic effects on target binding .

- Core scaffold variation : Compare analogs with thienopyrimidine or pyrimidoindole cores to evaluate ring system impact on potency .

- Bioactivity assays : Test against antimicrobial, anticancer, or kinase targets using in vitro models (e.g., MIC assays, cell viability studies) .

Q. What computational methods predict the compound’s reactivity and binding modes?

- HOMO-LUMO analysis (e.g., DFT calculations) to assess electron distribution and nucleophilic/electrophilic sites .

- Molecular docking (AutoDock, Schrödinger) to simulate interactions with biological targets (e.g., kinase active sites) using crystallographic data .

- MD simulations to study stability of ligand-receptor complexes over time .

Q. How should researchers resolve contradictions in tautomeric or conformational data?

- Dynamic NMR studies to monitor tautomerization (e.g., amine-imine equilibrium observed in δ 10.10–11.20 ppm regions) .

- X-ray crystallography to resolve solid-state conformation vs. solution-phase dynamics .

- Theoretical modeling to calculate energy differences between tautomers .

Q. What methodologies are critical for evaluating biological activity in complex models?

- In vitro : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT/CellTiter-Glo) and bacterial strains (e.g., S. aureus) for antimicrobial testing .

- In vivo : Administer in rodent models (e.g., xenograft tumors) with pharmacokinetic profiling (plasma half-life, bioavailability) .

- Target validation : siRNA knockdown or CRISPR-Cas9 to confirm mechanism of action .

Q. How can molecular docking guide mechanism-of-action studies?

- Ligand preparation : Optimize 3D structure with tools like Open Babel.

- Receptor selection : Use PDB structures (e.g., EGFR kinase, COX-2) for docking simulations.

- Binding affinity scoring : Compare docking scores (ΔG) with experimental IC50 values to prioritize targets .

Q. What analytical techniques identify degradation products or metabolic pathways?

- LC-MS/MS to track hydrolytic degradation (e.g., cleavage of the acetamide bond).

- Microsomal incubations (liver S9 fractions) to study cytochrome P450-mediated metabolism .

- Stability-indicating assays (HPLC-UV) under stress conditions (heat, pH extremes) .

Q. What synthetic challenges arise in scaling up multi-step routes?

- Intermediate purification : High-performance liquid chromatography (HPLC) to isolate unstable intermediates.

- Catalyst optimization : Screen palladium or copper catalysts for cross-coupling efficiency .

- Solvent recycling : Implement green chemistry principles (e.g., switch to ethanol/water mixtures) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.